3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid
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Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid is a compound that belongs to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of a but-2-enoic acid moiety attached to a 1-methyl-1H-pyrazol-4-yl group .
Preparation Methods
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate to form 1-methyl-1H-pyrazole-4-boronic acid, which is then coupled with but-2-enoic acid under Suzuki-Miyaura cross-coupling conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the nature of the target .
Comparison with Similar Compounds
3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid can be compared with other pyrazole derivatives, such as:
1-methyl-1H-pyrazole-4-boronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
3-(5-aminopyrazol-4-yl)but-2-enoic acid: Explored as a precursor in the synthesis of condensed heterocyclic systems.
4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid: Known for its applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)but-2-enoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h3-5H,1-2H3,(H,11,12)/b6-3+ |
InChI Key |
DUDYFQBZMRLJBH-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CN(N=C1)C |
Canonical SMILES |
CC(=CC(=O)O)C1=CN(N=C1)C |
Origin of Product |
United States |
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